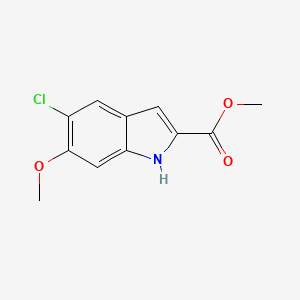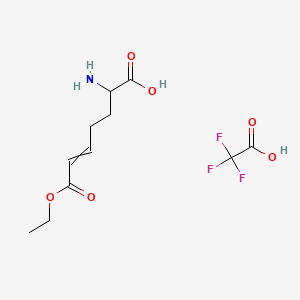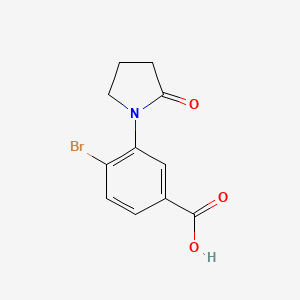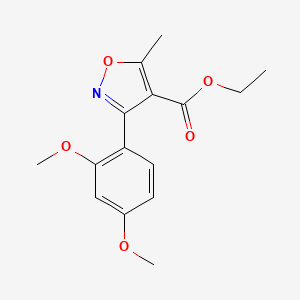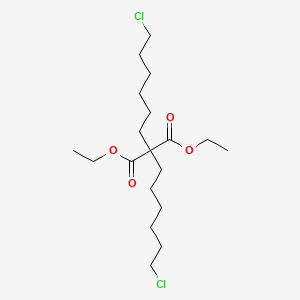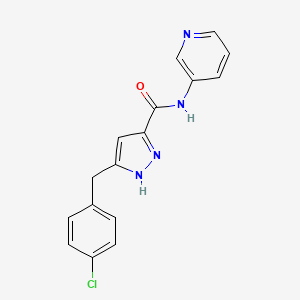
3-(4-Chlorobenzyl)-N-(3-pyridyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32693152 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32693152 involves several steps, including the use of specific reagents and catalysts. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. For instance, the compound can be synthesized through a multi-step process involving the formation of intermediate compounds, which are then converted into the final product through specific reaction conditions such as temperature, pressure, and pH .
Industrial Production Methods: In industrial settings, the production of MFCD32693152 is scaled up to meet the demand for its applications. The industrial production methods focus on optimizing the yield and purity of the compound while minimizing the cost and environmental impact. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: MFCD32693152 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32693152 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions. For example, oxidation reactions may require the presence of water radical cations, while reduction reactions might involve the use of hydrogen gas or metal catalysts .
Major Products Formed: The major products formed from the reactions of MFCD32693152 depend on the type of reaction and the reagents used.
Mechanism of Action
The mechanism of action of MFCD32693152 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
MFCD32693152 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they differ in their reactivity, stability, and applications. For example, compounds with similar functional groups may undergo similar types of reactions, but the specific conditions and outcomes can vary. Some similar compounds include those with analogous structures or those that participate in similar chemical reactions .
Properties
Molecular Formula |
C16H13ClN4O |
|---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-N-pyridin-3-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c17-12-5-3-11(4-6-12)8-14-9-15(21-20-14)16(22)19-13-2-1-7-18-10-13/h1-7,9-10H,8H2,(H,19,22)(H,20,21) |
InChI Key |
IPOPQJGGEYNCJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NNC(=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


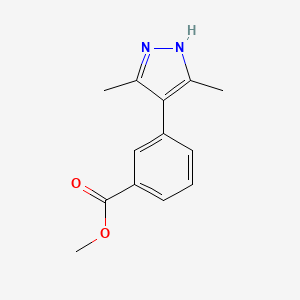

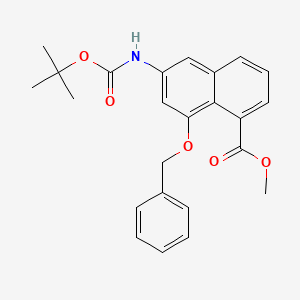

![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)

![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
